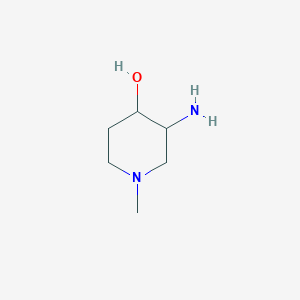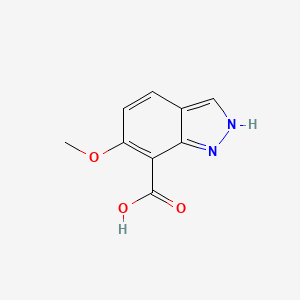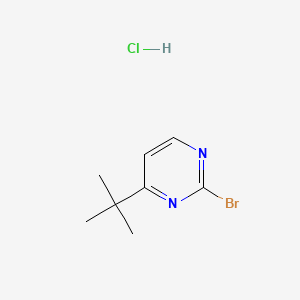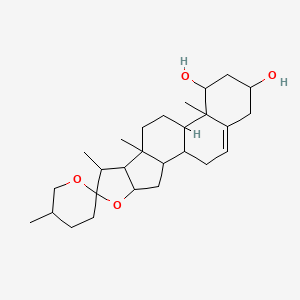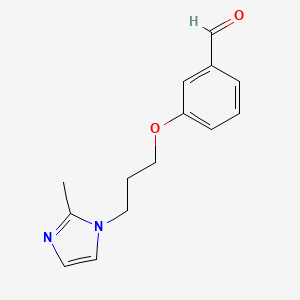
3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde is an organic compound that features an imidazole ring, a benzaldehyde group, and a propoxy linker. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The benzaldehyde group is an aromatic aldehyde, which is a common functional group in organic chemistry.
Preparation Methods
The synthesis of 3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the propoxy linker: The propoxy linker can be introduced through an etherification reaction, where a propyl halide reacts with the imidazole ring in the presence of a base.
Introduction of the benzaldehyde group: The final step involves the formylation of the aromatic ring, which can be achieved through the Vilsmeier-Haack reaction, where the imidazole derivative reacts with DMF and POCl3.
Chemical Reactions Analysis
3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
3-(3-(2-methyl-1H-imidazol-1-yl)propoxy)benzaldehyde can be compared with other imidazole-containing compounds, such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Clotrimazole: An antifungal medication.
Histidine: An essential amino acid with an imidazole side chain.
These compounds share the imidazole ring but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-[3-(2-methylimidazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-12-15-6-8-16(12)7-3-9-18-14-5-2-4-13(10-14)11-17/h2,4-6,8,10-11H,3,7,9H2,1H3 |
InChI Key |
FLOWUWOAOBTSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)

![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
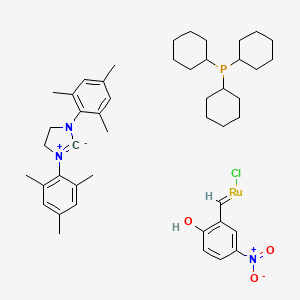

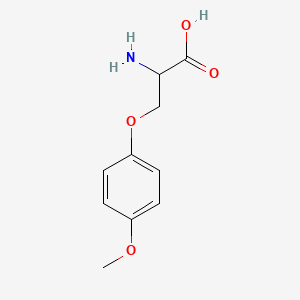

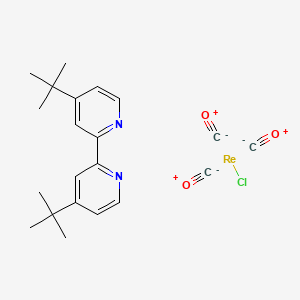
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
